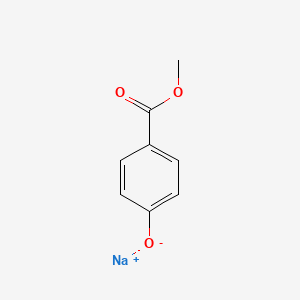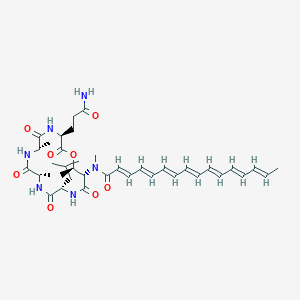
Metilparabeno sódico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El parabén metílico de sodio se utiliza ampliamente en la investigación científica debido a sus propiedades conservantes :
Química: Se utiliza como conservante estándar en formulaciones químicas para prevenir el crecimiento microbiano.
Biología: Se emplea en investigación biológica para mantener la esterilidad de muestras biológicas y medios de cultivo.
Medicina: Se utiliza en formulaciones farmacéuticas para prolongar la vida útil de los medicamentos al prevenir la contaminación microbiana.
Industria: Se utiliza comúnmente en las industrias cosmética y alimentaria como conservante para garantizar la seguridad y la longevidad de los productos.
Mecanismo De Acción
El parabén metílico de sodio ejerce sus efectos antimicrobianos al interrumpir las membranas celulares de los microorganismos, lo que conduce a la lisis celular y la muerte . Se dirige a diversas vías moleculares implicadas en la integridad y función de la membrana celular, lo que lo hace eficaz contra un amplio espectro de bacterias y hongos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación del parabén metílico de sodio implica la reacción del p-hidroxibenzoato de metilo con hidróxido de sodio. El proceso normalmente incluye los siguientes pasos :
- El p-hidroxibenzoato de metilo se añade a un reactor.
- El hidróxido de sodio, en una cantidad 1.05 veces mayor que el p-hidroxibenzoato de metilo, se añade lentamente gota a gota.
- La mezcla de reacción se agita durante 1 hora a temperatura ambiente.
- Una vez finalizada la reacción, se deja cristalizar la mezcla.
- El producto se filtra en una centrífuga y se seca al vacío para obtener el producto final de parabén metílico de sodio.
Métodos de Producción Industrial: La producción industrial del parabén metílico de sodio sigue un proceso similar, pero a una escala mayor. Las principales ventajas de este método incluyen su simplicidad, rentabilidad y respeto al medio ambiente, ya que no produce aguas residuales, gases residuales o residuos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones: El parabén metílico de sodio experimenta diversas reacciones químicas, entre ellas:
Hidrólisis: En presencia de agua, el parabén metílico de sodio puede hidrolizarse para formar parabén metílico e hidróxido de sodio.
Esterificación: El parabén metílico de sodio puede reaccionar con alcoholes para formar ésteres.
Oxidación y Reducción: Aunque el parabén metílico de sodio es relativamente estable, puede experimentar reacciones de oxidación y reducción en condiciones específicas.
Reactivos y Condiciones Comunes:
Hidrólisis: Agua y condiciones ligeramente ácidas o básicas.
Esterificación: Alcoholes y catalizadores ácidos.
Oxidación y Reducción: Agentes oxidantes o reductores específicos, dependiendo de la reacción deseada.
Principales Productos Formados:
Hidrólisis: Parabén metílico e hidróxido de sodio.
Esterificación: Diversos ésteres, dependiendo del alcohol utilizado.
Oxidación y Reducción: Los productos varían en función de las condiciones específicas de reacción.
Comparación Con Compuestos Similares
El parabén metílico de sodio forma parte de la familia de los parabenos, que incluye otros compuestos como el parabén etílico, el parabén propílico y el parabén butílico . En comparación con sus homólogos, el parabén metílico de sodio es único por su forma de sal de sodio, que mejora su solubilidad en agua. Esta propiedad lo hace particularmente útil en formulaciones acuosas donde otros parabenos pueden tener una solubilidad limitada .
Compuestos Similares:
Parabén Etílico: 4-hidroxibenzoato de etilo.
Parabén Propílico: 4-hidroxibenzoato de propilo.
Parabén Butílico: 4-hidroxibenzoato de butilo.
El parabén metílico de sodio destaca por su equilibrio entre la eficacia antimicrobiana y la solubilidad, lo que lo convierte en un conservante versátil en diversas aplicaciones.
Propiedades
IUPAC Name |
sodium;4-methoxycarbonylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXGULMKCKJCC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O3Na, C8H7NaO3 | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-76-3 (Parent) | |
| Record name | Methylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1042156 | |
| Record name | Methylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, hygroscopic powder | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
5026-62-0 | |
| Record name | Methylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(methoxycarbonyl)phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPARABEN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6K9C2NHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)

![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)
![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)





![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)
![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)

